ethyl 1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate
CAS No.: 859108-07-9
Cat. No.: VC5140754
Molecular Formula: C19H23NO5
Molecular Weight: 345.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859108-07-9 |
|---|---|
| Molecular Formula | C19H23NO5 |
| Molecular Weight | 345.395 |
| IUPAC Name | ethyl 1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C19H23NO5/c1-3-24-19(23)13-4-6-20(7-5-13)11-14-9-18(22)25-17-8-12(2)16(21)10-15(14)17/h8-10,13,21H,3-7,11H2,1-2H3 |
| Standard InChI Key | RELBBFFEKDIJBQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture comprises two primary components: a coumarin moiety (6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl) and a piperidine ring substituted with an ethyl carboxylate group. The coumarin system features a hydroxyl group at position 6 and a methyl group at position 7, which influence its electronic distribution and hydrogen-bonding capabilities. The piperidine ring, a six-membered nitrogen-containing heterocycle, is functionalized with a methylene bridge linking it to the coumarin core and an ester group at position 4 .
Key structural descriptors include:
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IUPAC Name: Ethyl 1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
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SMILES:
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InChIKey: RELBBFFEKDIJBQ-UHFFFAOYSA-N
Physicochemical Characteristics
While solubility data remain unspecified, the compound’s log P (partition coefficient) can be inferred from its structural features. The hydroxyl and ester groups introduce polar regions, whereas the aromatic coumarin and aliphatic piperidine segments contribute to hydrophobic interactions. These properties suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), a common medium for in vitro assays.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.395 g/mol |
| Hydrogen Bond Donors | 2 (hydroxyl, piperidine NH) |
| Hydrogen Bond Acceptors | 5 (ester, ketone, ether) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of ethyl 1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves a multi-step sequence:
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Coumarin Core Formation: The 6-hydroxy-7-methylcoumarin scaffold is synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions.
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Piperidine Functionalization: The piperidine ring is introduced through nucleophilic substitution or reductive amination, with the methylene bridge established using alkylating agents.
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Esterification: The carboxylate group is appended via esterification of piperidine-4-carboxylic acid with ethanol .
Reaction Optimization
Critical parameters include:
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Temperature Control: Maintaining temperatures below 80°C during coumarin formation prevents decomposition of sensitive intermediates.
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Catalyst Selection: Lewis acids like enhance yields in Pechmann condensations.
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Purification Techniques: Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity (>95%) .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL) and fungi (Candida albicans, MIC: 16 µg/mL). The coumarin moiety disrupts microbial cell membranes via lipid peroxidation, while the piperidine ring enhances penetration through hydrophobic barriers .
Enzymatic Interactions
The compound inhibits cyclooxygenase-2 (COX-2) (: 0.8 µM) and tyrosinase (: 1.2 µM), suggesting anti-inflammatory and depigmenting applications. Molecular docking simulations highlight hydrogen bonding between the hydroxyl group and enzyme active sites .
Applications in Research and Development
Drug Discovery
As a lead compound, it serves as a template for synthesizing analogs with improved pharmacokinetic profiles. For instance, replacing the ethyl ester with a tert-butyl group increases metabolic stability in hepatic microsomes.
Chemical Biology Probes
Fluorescent derivatives tagged with dansyl chloride enable real-time tracking of intracellular distribution in cancer cells, revealing preferential accumulation in mitochondria.
Comparative Analysis with Related Compounds
| Compound | Structural Variations | Biological Activity |
|---|---|---|
| Ethyl 1-[(6-chloro-7-hydroxy-2-oxo) | Chlorine substituent at position 6 | Enhanced antibacterial potency |
| Piperidine-4-carboxamide derivative | Carboxamide instead of carboxylate | Improved blood-brain barrier penetration |
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